![molecular formula C31H19N B3244353 Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole] CAS No. 1615703-28-0](/img/structure/B3244353.png)
Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole]
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Description
Synthesis Analysis
The synthesis of Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] involves intricate organic chemistry. Researchers have employed various methods, including cross-coupling reactions. For instance, the Suzuki cross-coupling reaction has been successfully used to functionalize a spiro[fluorene-9,9’-xanthene] core with terminal diketopyrrolopyrrole units, resulting in the creation of a promising three-dimensional non-fullerene acceptor coded as SFX1 . This synthetic route ensures solubility in common film-processing solvents, making it suitable for device fabrication.
Mechanism of Action
The exact mechanism of action for Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] depends on its context. As a non-fullerene acceptor in organic solar cells, it likely acts by efficiently accepting electrons from donor polymers (such as P3HT and PTB7). The complementary energy levels and favorable optoelectronic properties contribute to its performance in photovoltaic devices .
properties
IUPAC Name |
spiro[12H-indeno[1,2-a]carbazole-7,9'-fluorene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H19N/c1-5-13-24-19(9-1)20-10-2-6-14-25(20)31(24)26-15-7-3-12-23(26)29-27(31)18-17-22-21-11-4-8-16-28(21)32-30(22)29/h1-18,32H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNXREJDIWTVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C7=C(C=C5)C8=CC=CC=C8N7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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